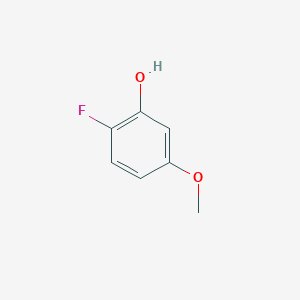

2-Fluoro-5-methoxyphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCLSTPUECTXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556171 | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117902-16-6 | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117902-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context Within Fluorinated Phenol Chemistry

The introduction of fluorine into phenolic structures dramatically alters their physical and chemical properties. Fluorinated phenols, including 2-Fluoro-5-methoxyphenol, are of great interest due to the unique characteristics that the fluorine atom confers. ontosight.ai The high electronegativity of fluorine can influence the acidity of the phenolic hydroxyl group, enhance metabolic stability in drug candidates, and modulate the binding affinity to biological targets. tandfonline.comnih.gov

The presence of fluorine can lead to increased lipophilicity, which can improve a molecule's ability to cross cell membranes. ontosight.ai This is a critical factor in the design of new pharmaceuticals. Research in fluorinated phenol chemistry often focuses on leveraging these properties to create novel compounds with enhanced biological activity or improved material characteristics. ontosight.ai

Interdisciplinary Relevance of 2-fluoro-5-methoxyphenol in Chemical Sciences

The utility of 2-Fluoro-5-methoxyphenol extends across various disciplines within the chemical sciences. In medicinal chemistry, it is a valuable intermediate for the synthesis of a range of biologically active molecules. Pyrimidine derivatives, for instance, which can be synthesized from precursors like this compound, have shown potential as anticancer, antiviral, and antibacterial agents. ontosight.ai The specific substitution pattern of this compound makes it a useful starting material for creating compounds with desired electronic and steric properties for interaction with biological macromolecules. smolecule.com

In the realm of materials science, fluorinated compounds are known for their unique properties, including thermal stability and chemical resistance. ontosight.ai Phenolic compounds, in general, are used in the production of polymers and resins. ontosight.ai The incorporation of fluorine, as in this compound, can be used to develop advanced polymers with tailored characteristics.

Historical Perspective of Fluorinated Phenolic Compound Investigations

Established Synthetic Pathways to this compound

Traditional methods for synthesizing this compound often rely on well-established, multi-step reaction sequences starting from readily available precursors. These pathways prioritize reliability and yield, forming the foundation of synthetic strategies for this class of compounds.

The synthesis of fluorinated methoxy-anilines, which are direct precursors or structurally related to fluorinated methoxyphenols, often begins with substituted nitrobenzene derivatives. A representative multi-step process involves the protection of an aniline, followed by nitration and subsequent deprotection.

A documented synthesis for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, provides a clear example of a multi-step approach that can be conceptually applied. The process starts with 2,4-difluoro-1-nitrobenzene and proceeds through several key transformations. google.com

Table 1: Illustrative Multi-Step Synthesis of a Fluorinated Methoxy Aniline Precursor

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| A | Nucleophilic Aromatic Substitution | 2,4-difluoro-1-nitrobenzene | Methanol, Toluene | 4-fluoro-2-methoxy-1-nitrobenzene google.com |

| B | Reduction | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ gas, Methanol | 4-fluoro-2-methoxyaniline google.com |

| C | Protection (Acetylation) | 4-fluoro-2-methoxyaniline | Acetic anhydride, Acetic acid | N-(4-fluoro-2-methoxyphenyl)acetamide google.com |

| D | Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide google.com |

This table is for illustrative purposes based on a documented synthesis of a related compound and outlines a general multi-step strategy.

This sequence highlights a common strategy: installing the methoxy group via nucleophilic substitution, followed by reduction of the nitro group to an amine, which is then protected to direct the subsequent nitration step. google.com Such multi-step sequences, while effective, often require purification at each stage and can be lengthy. researchgate.net

Achieving specific substitution patterns (regioselectivity) on the aromatic ring is a critical challenge in the synthesis of compounds like this compound. For fluorinated anisoles (methoxyphenols), regioselectivity can be controlled by the directing effects of existing substituents and the choice of reagents.

Electrophilic fluorination of phenols and anisoles often shows high ortho-selectivity. beilstein-journals.org This preference is sometimes attributed to hydrogen bonding between the fluorinating agent and the phenolic hydroxyl group in the transition state. beilstein-journals.org In contrast, metal-free oxidative arylation of fluorophenols demonstrates that the position of the fluorine atom can dictate the regioselectivity of the incoming group, leading to either 1,2- or 1,4-quinone products. nih.gov This highlights how a fluorine substituent can act as a leaving group and a regiochemical controller. nih.gov Furthermore, cationic scandium(III) alkyl complexes have been developed as efficient catalysts for the highly regioselective C-H alkylation of anisoles, primarily at the ortho-Csp²-H position. nih.gov

Multi-Step Synthesis Approaches from Precursors

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for fluorination, including the synthesis of fluorinated phenols.

Catalysis offers a powerful tool for C-F bond formation, often providing milder reaction conditions and improved selectivity compared to traditional stoichiometric methods. nih.gov Several catalytic systems have been developed for the fluorination of phenols and their derivatives.

Iodine(I)/Iodine(III) Catalysis: A highly para-selective dearomatization of phenols has been achieved through fluorination enabled by I(I)/I(III) catalysis. nih.govrsc.org This process generates fluorinated cyclohexadienones, which are valuable synthetic intermediates. nih.govrsc.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. nih.gov Breakthroughs include the fluorination of aryl triflates and halides using simple fluoride salts like CsF, KF, and AgF with specialized phosphine ligands. fishersci.co.uk This approach has been extended to the fluorination of heterocyclic aryl bromides. fishersci.co.uk

Silver and Copper Catalysis: Silver-catalyzed electrophilic fluorination of aryl stannanes has shown a broad substrate scope and is applicable to complex molecules, though the toxicity of organotin reagents is a drawback. nih.govfishersci.co.uk Copper-catalyzed nucleophilic fluorination of diaryliodonium salts using KF proceeds under significantly milder conditions than methods involving aryl halides. fishersci.co.uk

Table 2: Comparison of Catalytic Fluorination Methods for Phenol Derivatives and Arenes

| Catalytic System | Metal | Fluorine Source | Substrate Type | Key Features |

|---|---|---|---|---|

| Hypervalent Iodine | None | Amine:HF | Phenols | Highly para-selective dearomative fluorination. nih.govrsc.org |

| Palladium Cross-Coupling | Palladium | CsF, KF, AgF | Aryl (pseudo)halides | Enabled by sterically demanding phosphine ligands. nih.govfishersci.co.uk |

| Silver-Catalyzed Electrophilic Fluorination | Silver | F-TEDA-PF₆ (Selectfluor®) | Aryl stannanes | Broad scope, applicable to late-stage fluorination. nih.govfishersci.co.uk |

The principles of green chemistry, which aim to reduce waste and avoid hazardous substances, are increasingly being applied to fluorination chemistry. researchgate.net One approach involves the one-pot synthesis of aryl boronic esters from phenols, where the phenol is first activated with sulfuryl fluoride before undergoing a palladium-catalyzed deoxygenative borylation. rsc.org This method is efficient and shows excellent functional group tolerance. rsc.org

Another green innovation is the use of a solid CaC₂/KF reagent for the direct vinylation of the OH group in phenols. rsc.org This system avoids the need for strong bases and high pressures of acetylene gas, simplifying the reaction setup and product isolation. rsc.org The fluoride anion plays a dual role, both activating the acetylene and mediating the surface renewal of the calcium carbide particles. rsc.org Such methods represent a move towards more atom-economical and environmentally benign syntheses in fluorine chemistry. cas.cn

Catalytic Reactions in the Synthesis of Fluorinated Phenols

Synthesis of Related Fluorinated Phenol Analogs and Intermediates

The synthetic methodologies discussed are also applicable to a wide range of fluorinated phenol analogs and intermediates, which are valuable in medicinal chemistry and materials science.

For instance, a series of fluorinated phenol derivatives were prepared via a sequence involving a nucleophilic aromatic substitution (SₙAr) reaction between a fluoro-bromobenzene and benzyl alcohol, followed by the introduction of a boronic ester and a subsequent Suzuki-Miyaura reaction. nih.gov The synthesis of fluorinated isoflavone analogs has been achieved starting from 2,4-dihydroxy-4′-fluorodeoxybenzoin, which undergoes formylation and cyclization. mdpi.com Additionally, new pyridine Schiff bases containing a fluorinated phenol ring have been synthesized through the condensation of 3,4-diaminopyridine with a corresponding fluorinated 2-hydroxy-benzaldehyde. frontiersin.org These examples demonstrate the versatility of fluorination chemistry in creating a diverse library of complex molecules from simpler fluorinated phenolic precursors.

Strategies for Introducing Fluorine into Methoxyphenol Scaffolds

The synthesis of this compound primarily involves the regioselective fluorination of a 3-methoxyphenol precursor. The challenge lies in controlling the position of fluorination on the electron-rich aromatic ring, which is activated by two directing groups (hydroxyl and methoxy). Two principal strategies have emerged: direct electrophilic fluorination and deoxyfluorination of the phenolic hydroxyl group.

Electrophilic Fluorination

Electrophilic fluorination is a direct method for creating a C-F bond by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, the substrate is 3-methoxyphenol. The hydroxyl and methoxy groups strongly activate the ring towards electrophilic substitution, primarily at the positions ortho and para to them (positions 2, 4, and 6).

Reagents containing a nitrogen-fluorine (N-F) bond are the most common electrophilic fluorinating agents due to their relative stability, safety, and efficacy. wikipedia.org These include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgworktribe.com The reaction of 3-methoxyphenol with such reagents can lead to a mixture of regioisomers, with the distribution depending on the specific reagent and reaction conditions. Kinetic studies on the fluorination of substituted phenols with N-F reagents have helped in understanding the factors that control reactivity and selectivity. worktribe.com

Deoxyfluorination of Phenols

An alternative to direct C-H fluorination is the deoxyfluorination of phenols, where the hydroxyl group is replaced by a fluorine atom. This method avoids the regioselectivity issues of direct fluorination on highly activated rings. Traditional deoxyfluorination reagents often fail with electron-rich phenols. acs.org However, newer reagents have been developed that are effective for this transformation. One notable example is PhenoFluor®, which can convert electron-rich phenols to the corresponding aryl fluorides. acs.orgharvard.edu The reaction proceeds via the formation of a 2-phenoxy-imidazolium intermediate, which then undergoes nucleophilic attack by a fluoride anion. harvard.edu Application of this methodology to 3-methoxyphenol would be expected to yield 3-fluoroanisole, which could then be demethylated if the target was 3-fluorophenol, or require a different strategy for the specific isomer this compound.

A palladium-catalyzed method for the nucleophilic fluorination of aryl triflates, derived from phenols, also serves as a powerful technique for fluorinating electron-rich systems. harvard.edu However, this method can sometimes yield mixtures of constitutional isomers. For instance, the fluorination of the triflate derived from 4-methoxyphenol afforded a mixture of products, with 3-fluoroanisole being the major component. harvard.edu

Table 1: Comparison of Fluorination Strategies for Methoxyphenol Scaffolds

| Strategy | Reagent Type | Typical Reagents | Key Features & Challenges |

| Electrophilic Fluorination | Electrophilic "F+" source | Selectfluor®, NFSI | Direct C-H functionalization; faces challenges with regioselectivity in highly activated systems like 3-methoxyphenol, potentially yielding multiple isomers. wikipedia.orgworktribe.com |

| Deoxyfluorination | Deoxyfluorinating agent | PhenoFluor® | Converts the phenol OH group directly to fluorine; effective for electron-rich substrates where other methods fail. acs.orgharvard.edu |

| Nucleophilic Fluorination | Palladium catalyst + Fluoride source | Pd catalyst, CsF, AgF | Performed on aryl triflates derived from phenols; powerful for electron-rich rings but can result in isomeric mixtures. harvard.eduumich.edu |

Preparations of Key Building Blocks Incorporating this compound Moieties

Once synthesized, this compound serves as a valuable fluorinated building block. Its structure can be further elaborated to create more complex molecules for various applications, including pharmaceutical and agrochemical research. The functional groups on the scaffold—a nucleophilic phenol, an aromatic ring, and methoxy and fluoro substituents—allow for a variety of subsequent chemical transformations.

Nitration

Electrophilic nitration is a common method to introduce a nitro group onto an aromatic ring, which can then be reduced to an amine or used in nucleophilic aromatic substitution. The nitration of fluorinated methoxyphenol derivatives is a key step in the synthesis of more complex building blocks like 4-fluoro-2-methoxy-5-nitroaniline. A patented process describes the synthesis of this compound starting from 4-fluoro-2-methoxyaniline, which is first protected, then nitrated, and finally deprotected. google.com This highlights a multi-step approach to control the regioselectivity of nitration on a similar scaffold. Direct nitration of these activated rings can be challenging; for example, the attempted nitration of 4-fluoro-2-methoxyphenol under certain conditions has been reported to fail, underscoring the delicate reactivity of these substrates. researchgate.net

Halogenation

Further halogenation of the this compound ring can introduce additional reactive handles for cross-coupling reactions. For example, bromination can install a bromine atom, which is a versatile functional group for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The positions for electrophilic halogenation would be dictated by the directing effects of the existing substituents (-OH, -OMe, -F).

Derivatization of the Phenolic Group

The hydroxyl group of this compound is a key site for derivatization. It can be converted into an ether or an ester, or used to generate aryl triflates for metal-catalyzed cross-coupling reactions. umich.edu These modifications alter the molecule's properties and provide pathways to a wider range of derivatives.

Table 2: Examples of Building Blocks Derived from Fluoromethoxyphenol Scaffolds

| Starting Scaffold | Reaction Type | Product/Building Block | Molecular Formula of Product |

| 4-Fluoro-2-methoxyphenylacetamide | Nitration / Hydrolysis | 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ |

| 2-Chloro-5-(trifluoromethyl)pyridine | Nucleophilic Fluorination | 2-Fluoro-5-(trifluoromethyl)pyridine | C₆H₃F₄N |

| 3-Methoxyphenol | Deoxyfluorination | 3-Fluoroanisole | C₇H₇FO |

| 2,4-Difluoro-1-nitrobenzene | Nucleophilic Substitution | 4-Fluoro-2-methoxy-1-nitrobenzene | C₇H₆FNO₃ |

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic and steric influences of the hydroxyl, methoxy, and fluoro substituents. The hydroxyl and methoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect). The fluorine atom, while highly electronegative and thus deactivating via induction (-I effect), is also an ortho-, para-director through resonance donation from its lone pairs (+R effect).

The directing power generally follows the order: -OH > -OCH₃ > -F. Consequently, electrophiles are predominantly directed to the positions ortho and para to the hydroxyl and methoxy groups.

Position 6: Ortho to the methoxy group and ortho to the fluorine. This position is highly activated.

Position 4: Para to the methoxy group and meta to the fluorine. This position is also strongly activated.

Position 3: Ortho to the hydroxyl group and meta to the methoxy group.

In practice, the strong activation by the hydroxyl and methoxy groups can sometimes lead to undesired side reactions, such as oxidation, especially under harsh conditions like nitration. For instance, attempts to nitrate 4-fluoro-2-methoxyphenol, a structurally similar compound, have resulted in oxidation products rather than the desired nitro derivative. researchgate.netresearchgate.net

A notable example of an electrophilic aromatic substitution is the Kolbe-Schmitt reaction. Heating this compound with potassium bicarbonate under carbon dioxide pressure results in carboxylation, yielding a carboxylic acid derivative. This reaction typically proceeds ortho to the hydroxyl group, which is the most powerful activating director.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is a predictive summary based on established principles of substituent effects, as specific experimental data for this exact substrate is limited in the provided sources.

| Reaction Type | Typical Reagents | Predicted Major Product Position(s) | Mechanistic Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂ in a non-polar solvent | Position 4 or 6 | The powerful ortho, para-directing effects of the -OH and -OCH₃ groups dominate. The specific isomer depends on steric hindrance and solvent effects. |

| Nitration | HNO₃, H₂SO₄ | Position 4 or 6 | Strong activation can lead to oxidation as a competing pathway. researchgate.net Careful control of conditions is necessary to achieve selective nitration. |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | Position 4 | Acylation typically occurs para to the strongest activating group to minimize steric hindrance. The phenolic -OH group may coordinate with the Lewis acid, complicating the reaction. |

| Kolbe-Schmitt Reaction | 1. Base (e.g., KHCO₃) 2. CO₂ under pressure | Position 3 (ortho to -OH) | The reaction proceeds via the phenoxide, and the electrophile (CO₂) is directed primarily to the position ortho to the hydroxyl group. |

Nucleophilic Aromatic Substitution Pathways and Phenol Reactivity

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, the fluorine atom can act as a leaving group. The rate of SNAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com

Alternatively, the phenolic hydroxyl group of this compound can be deprotonated by a base to form a phenoxide anion. This phenoxide is an excellent nucleophile and can participate in SNAr reactions with other, appropriately activated, aryl halides. libretexts.orgwalisongo.ac.id

Table 2: Potential Nucleophilic Aromatic Substitution Scenarios

| Scenario | Reactants | Key Mechanistic Feature | Reference Concept |

|---|---|---|---|

| Fluorine as Leaving Group | This compound derivative (with ortho/para EWG) + Nucleophile (e.g., RO⁻, R₂NH) | Addition of the nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex, followed by elimination of the fluoride ion. libretexts.orglibretexts.org | Requires activation by an electron-withdrawing group (EWG). masterorganicchemistry.com |

| Phenol as Nucleophile | This compound + Base (e.g., K₂CO₃) + Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) | Deprotonation of the phenol to a phenoxide, which then acts as the nucleophile, attacking the activated aryl halide to form a diaryl ether. | A common method for forming aryloxy phenols. mdpi.comwalisongo.ac.id |

Oxidation and Reduction Mechanisms Involving the Phenolic and Methoxy Groups

The phenolic group is susceptible to oxidation. Treatment with common oxidizing agents can convert this compound into various products, including quinones or coupled dimers. The exact product depends on the oxidant and reaction conditions. For example, oxidation with strong agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can potentially lead to the formation of a fluoro-methoxy-substituted benzoquinone.

The methoxy group is generally stable to oxidation, although harsh conditions can lead to its cleavage. Reductions of the phenol and methoxy groups are not common under standard conditions. The aromatic ring itself is also resistant to reduction, though it can be achieved under specific, forcing conditions such as catalytic hydrogenation at high pressure and temperature or a Birch reduction, which are not typically employed unless other functional groups necessitate it. More commonly, reduction reactions are performed on derivatives, for example, the reduction of a nitro group that has been previously introduced onto the ring. orgsyn.org

Derivatization Reactions and Mechanistic Insights

Acylation and Alkylation Mechanisms for Phenolic Hydroxyl and Methoxy Groups

The phenolic hydroxyl group is the most common site for derivatization via acylation and alkylation.

O-Alkylation: The phenol can be converted to its corresponding ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., K₂CO₃, NaH) to form the nucleophilic phenoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). The methoxy group is generally unreactive under these conditions.

O-Acylation: The phenol can be readily acylated to form an ester using acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

C-Alkylation: While O-alkylation is more common, direct alkylation of the aromatic ring (C-alkylation) can be achieved. For instance, rhenium-catalyzed reactions of phenols with alkenes have been shown to be highly regioselective for mono-alkylation at the position ortho to the hydroxyl group. orgsyn.org This method tolerates various functional groups, including fluoro and alkoxy substituents. orgsyn.org

Demethylation of the methoxy group can be achieved using strong Lewis acids like boron tribromide (BBr₃), which would then allow for subsequent alkylation or acylation at that position. mdpi.com

Silylation and Other Protecting Group Strategies in Synthesis

In multi-step syntheses, the reactive phenolic hydroxyl group often needs to be temporarily protected to prevent it from interfering with reactions at other sites. uchicago.edu A protecting group must be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively. uchicago.edu

Silylation: This is a very common strategy for protecting phenols. The phenol is reacted with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl), typically in the presence of a base like imidazole. vanderbilt.edunih.gov The resulting silyl ether is stable to a wide range of non-acidic and non-fluoride-containing reagents. vanderbilt.edu Deprotection is usually accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. vanderbilt.edu

Other Protecting Groups:

Benzyl (Bn) ether: Formed by reacting the phenoxide with benzyl bromide. It is stable to many conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C).

Methoxymethyl (MOM) ether: Introduced using MOM-Cl and a hindered base. It is stable to bases and nucleophiles but is cleaved under acidic conditions.

p-Methoxybenzyl (PMB) ether: Similar to the benzyl ether but can be removed oxidatively with reagents like DDQ or CAN, offering an alternative deprotection strategy. vanderbilt.edu

Table 3: Common Protecting Group Strategies for the Phenolic Hydroxyl Group

| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Reagents | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; HF; Acetic Acid | Stable to base, mild acid, many oxidizing/reducing agents. Labile to strong acid and fluoride ions. vanderbilt.edu |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF in THF; HF | More sterically hindered and more stable to acid than TBDMS. vanderbilt.edu |

| Benzyl ether | Bn | BnBr, Base (e.g., K₂CO₃, NaH) | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic, basic, and redox conditions. |

| p-Methoxybenzyl ether | PMB | PMB-Cl, Base (e.g., NaH) | DDQ; CAN; TFA vanderbilt.edu | Can be removed oxidatively, providing orthogonality to Bn group. vanderbilt.edu |

| Methoxymethyl ether | MOM | MOM-Cl, Base (e.g., DIPEA) | Acid (e.g., HCl in THF) | Stable to bases, nucleophiles, and reducing agents. |

Advanced Spectroscopic Characterization Techniques for 2-fluoro-5-methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of 2-Fluoro-5-methoxyphenol.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups. The coupling between adjacent protons (J-coupling) provides information about their relative positions on the aromatic ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are also influenced by the attached functional groups. For instance, the carbon atom attached to the fluorine will show a characteristic splitting pattern due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 100 - 120 |

| Methoxy (OCH₃) | ~3.8 | ~56 |

| Phenolic OH | Variable | - |

| C-F | - | 155 - 165 (doublet) |

| C-OH | - | 145 - 155 |

| C-OCH₃ | - | 140 - 150 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. rsc.orge-bookshelf.deresearchgate.netugm.ac.idsfu.carsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. ugm.ac.id In this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their positions relative to one another.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. ugm.ac.idcolumbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.idcolumbia.edu For example, the protons of the methoxy group would show a correlation to the carbon atom of the aromatic ring to which the methoxy group is attached. This is crucial for confirming the placement of the substituents on the phenol ring.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms in a molecule. huji.ac.il Given that fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically clean and have a wide chemical shift range, which makes them very informative. huji.ac.ilalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-couplings) can provide further structural information. The chemical shifts of fluorine atoms attached to aromatic compounds are typically found between -110 and -180 ppm. sigmaaldrich.com

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) Analysis and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. scispace.com This allows for the determination of the elemental composition of the molecule. The exact mass of this compound (C₇H₇FO₂) is 142.0430 g/mol . chemsrc.comnih.gov HRMS can confirm this exact mass, thereby verifying the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. chemsrc.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and elucidation. libretexts.orgnih.gov

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 142. Common fragmentation pathways for phenols and ethers include the loss of a methyl group (-CH₃) from the methoxy group, leading to a fragment ion at m/z 127. Another possible fragmentation is the loss of a carbon monoxide molecule (-CO), which is common for phenols, leading to a fragment ion at m/z 114. The specific fragmentation pattern will provide a unique fingerprint for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are powerful for identifying functional groups, as different bonds (e.g., O-H, C-H, C-O, C=C, C-F) vibrate at characteristic frequencies. The resulting spectra serve as a molecular "fingerprint," offering a unique pattern for the compound. americanpharmaceuticalreview.comspectroscopyonline.com

For this compound, the FT-IR and Raman spectra would reveal key vibrations corresponding to its phenolic, methoxy, fluoro, and aromatic moieties. The hydroxyl (-OH) group gives rise to a characteristic broad stretching band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) is particularly complex but rich in information. It contains bands for aromatic C=C ring stretching (approx. 1450-1600 cm⁻¹), C-O stretching of the phenol and methoxy ether (approx. 1200-1300 cm⁻¹ for aryl-O stretch and 1000-1100 cm⁻¹ for alkyl-O stretch), and the C-F stretching vibration (approx. 1000-1250 cm⁻¹). mdpi.comvulcanchem.com In-plane and out-of-plane bending vibrations for the substituted benzene ring also appear in this region.

While FT-IR is particularly sensitive to polar bonds like O-H and C-O, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as the C=C bonds of the aromatic ring. Therefore, the two techniques provide complementary information for a complete functional group analysis.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) | FT-IR |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | Methoxy -OCH₃ | 2850 - 2960 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |

| C-O Stretch (Aryl) | Phenol/Anisole | 1200 - 1260 | FT-IR |

| C-F Stretch | Aryl Fluoride | 1000 - 1250 | FT-IR |

| C-O Stretch (Alkyl) | Methoxy Ether | 1000 - 1100 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene ring. researchgate.net The position (λmax) and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. nih.govtandfonline.com

Phenol itself typically shows two primary absorption bands in its UV spectrum. researchgate.netbgu.ac.il The introduction of substituents alters the electronic structure and, consequently, the absorption profile. The methoxy group (-OCH₃) is an auxochrome with lone pair electrons that can be delocalized into the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. aip.org The fluorine atom, being highly electronegative, can have a more complex effect, but generally, halogen substitution also influences the absorption maxima. mdpi.com

The UV-Vis spectrum of this compound would be expected to show characteristic π → π* transition bands shifted relative to unsubstituted phenol due to the combined electronic effects of the fluoro and methoxy groups. nih.gov The exact λmax would also be influenced by the solvent used for the analysis. smacgigworld.com Time-Dependent Density Functional Theory (TD-DFT) is a computational method often used to predict and interpret the electronic absorption spectra of such molecules. tandfonline.comacs.org

| Compound | Transition Type | Typical λmax (nm) in non-polar solvent | Expected Effect of Substituents (F, OCH₃) |

|---|---|---|---|

| Phenol | π → π* (Primary Band) | ~210 | Bathochromic shift (to longer wavelengths) and hyperchromic effect (increased intensity) due to auxochromic -OH and -OCH₃ groups. |

| Phenol | π → π* (Secondary Band) | ~270 | |

| This compound | π → π* | Predicted > 270 | The final λmax results from the combined electronic influence of all three substituents on the aromatic π system. |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com By diffracting a beam of X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. thepharmajournal.comillinois.edu This technique provides an unambiguous confirmation of molecular structure and reveals details about intermolecular interactions and crystal packing in the solid state. iucr.org

For this compound, a single-crystal X-ray diffraction study would first determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). illinois.edu The analysis would then yield the precise solid-state conformation of the molecule, including the orientation of the hydroxyl and methoxy groups relative to the benzene ring.

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₇H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.4 Å, c = 14.2 Å, β = 98° |

| Volume | 645 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, C-H···π contacts |

Computational Chemistry and Theoretical Studies of 2-fluoro-5-methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. For substituted phenols like 2-Fluoro-5-methoxyphenol, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize molecular geometry and compute a variety of electronic parameters. acs.orgresearchgate.net

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net

Studies on structurally similar Schiff base compounds have shown that theoretical calculations can reliably reproduce molecular structures and electronic properties. researchgate.net For this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) atom have opposing effects on the aromatic ring's electron density. A Molecular Electrostatic Potential (MEP) map would visually represent this, highlighting electron-rich areas (negative potential, likely around the oxygen atoms) and electron-poor areas (positive potential, near the hydroxyl hydrogen).

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative, based on typical DFT (B3LYP/6-311++G(d,p)) results for similar phenolic compounds, as specific published data for this exact molecule is sparse.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 2.5 D | Measures the molecule's overall polarity. |

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the activation energies required for a reaction to proceed. For instance, studies on the pyrolysis of lignin model compounds, which often contain methoxy-substituted phenol structures, reveal that thermal decomposition can proceed through C-O bond homolysis. osti.gov Similarly, DFT calculations have been used to model reaction pathways for processes like hydrofluorination involving methoxyphenols, detailing the free energy changes at each step. researchgate.net Such models could predict how this compound might behave under various reaction conditions, such as in synthesis or degradation processes.

Electronic Structure and Molecular Orbital Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical tools that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or physical properties. For classes of compounds like substituted phenols, QSAR is widely used to predict toxicity. jst.go.jpresearchgate.net

Key descriptors for phenolic compounds in QSAR studies often include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity. researchgate.net

pKa: The acid dissociation constant, which is crucial for phenols.

Electronic Parameters: Such as HOMO/LUMO energies and partial atomic charges derived from quantum calculations. researchgate.net

Topological and Steric Descriptors: Related to molecular size and shape.

These models can be used to estimate the biological or environmental effects of this compound based on the known activities of related chemicals, providing a rapid screening method. rsc.org

Table 2: Key QSAR/QSPR Descriptors for this compound Note: Values are computed from publicly available chemical databases or estimated using standard prediction software.

| Descriptor | Predicted Value | Relevance |

|---|---|---|

| XLogP3 | 1.6 nih.gov | Predicts hydrophobicity and bioaccumulation potential. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų nih.gov | Relates to membrane permeability and drug transport. |

| Hydrogen Bond Donor Count | 1 nih.gov | Influences intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Influences intermolecular interactions. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into intermolecular interactions. While specific MD studies on this compound are not prominent, the methodology is applied to similar systems. For example, MD simulations are used to study the stability of Schiff base complexes derived from fluorinated aniline in solution, or their interaction with biological targets like DNA. researchgate.net An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) could reveal information about its solvation shell, hydrogen bonding dynamics with solvent molecules, and its conformational preferences in a condensed phase. umich.edu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic properties. DFT methods can calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). plos.org These theoretical spectra are often compared with experimental data to confirm the molecular structure and validate the computational method. acs.orgresearchgate.net

For instance, studies on meta-fluorophenol and other substituted phenols have shown that DFT calculations can accurately predict OH stretching frequencies and distinguish between different conformers. mdpi.com The calculated IR spectrum for this compound would show characteristic peaks for O-H, C-O, C-F, and aromatic C-H vibrations. Similarly, calculated ¹H and ¹³C NMR shifts, often using the GIAO (Gauge-Including Atomic Orbital) method, can be directly compared to experimental spectra for structural elucidation. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: Experimental data is sourced from typical values for similar compounds. Predicted values are based on standard DFT calculation outcomes.

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| IR: ν(O-H) stretch (cm⁻¹) | ~3620 cm⁻¹ | 3600-3650 cm⁻¹ (gas phase) mdpi.com |

| ¹H NMR: Phenolic OH (ppm) | 5.0 - 6.0 ppm | Varies with solvent and concentration. |

| ¹³C NMR: C-F carbon (ppm) | ~155-160 ppm (JC-F ~240 Hz) | Highly dependent on substitution pattern. acs.org |

| UV-Vis: λmax (nm) | ~275 nm | ~270-280 nm in non-polar solvents. plos.org |

In silico Toxicology and Environmental Fate Prediction

Computational toxicology uses QSAR and other modeling approaches to predict the potential adverse effects of chemicals on human health and the environment. instem.comresearchgate.net These predictions are crucial for prioritizing chemicals for further testing and for risk assessment, especially when experimental data is scarce. core.ac.uk

For this compound, in silico tools can estimate various endpoints:

Toxicity: Models can predict potential for acute toxicity, carcinogenicity, and skin/eye irritation. nih.govinstem.com

Metabolism: Prediction of metabolic pathways can identify potential reactive metabolites.

Environmental Fate: Software like the EPA's EPI Suite can estimate properties like biodegradability, soil sorption (Koc), and atmospheric oxidation rate, which determine the compound's persistence and distribution in the environment. The presence of a fluorine atom may increase persistence by making the molecule less susceptible to microbial degradation.

Table 4: In Silico Toxicology and Environmental Fate Predictions Note: Predictions are based on aggregated data from GHS classifications and computational models for this or structurally similar compounds.

| Endpoint | Prediction | Model/Source |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed (Category 4). nih.govsigmaaldrich.com | GHS Classification nih.gov |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B). nih.gov | GHS Classification nih.gov |

| Biodegradability | Predicted to be not readily biodegradable. | Typical for fluorinated aromatics. |

| Bioaccumulation Potential | Low to moderate, based on LogP value. | QSAR (LogP-based) |

Medicinal Chemistry and Pharmacological Applications of 2-fluoro-5-methoxyphenol Derivatives

Role as Key Pharmaceutical Intermediates in Drug Synthesis

2-Fluoro-5-methoxyphenol and its related structures are recognized as valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. bldpharm.comesprixtech.com These fluorinated phenols serve as foundational building blocks for creating more complex molecules with specific therapeutic activities. Their utility spans various areas of drug development, including the synthesis of agents targeting the central nervous system and those with anti-inflammatory properties.

One significant application of these intermediates is in the creation of positron emission tomography (PET) imaging ligands. For instance, derivatives of this compound have been instrumental in synthesizing ligands for the metabotropic glutamate receptor 2 (mGluR2). nih.govacs.org Specifically, a derivative was used to create a potent and selective negative allosteric modulator (NAM) for mGluR2, which was then radiolabeled with Carbon-11 to produce [11C]mG2N001. acs.org This PET ligand allows for the in vivo imaging of mGluR2, which is a target for neuropsychiatric disorders. acs.orgbiorxiv.org Another example is the synthesis of [18F]JNJ-46356479, a PET imaging ligand for mGluR2, which utilizes a derivative containing an aryl-fluoride group, allowing for the incorporation of the Fluorine-18 isotope. nih.gov

Beyond imaging agents, these intermediates are crucial in synthesizing potential therapeutic drugs. They have been used in the development of morpholinopyrimidine derivatives with anti-inflammatory activity. rsc.org For example, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol was synthesized and shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells. rsc.org Additionally, the core structure is found in compounds investigated for their potential as myeloperoxidase (MPO) inhibitors, which are relevant for treating chronic inflammatory diseases like atherosclerosis. umons.ac.beresearchgate.net

The synthesis of these complex molecules often involves multi-step processes. For example, the synthesis of a polycyclic pyrazolinone derivative with herbicidal properties involved the reaction of 2,5-difluoro-4-bromonitrobenzene with 3-methoxyphenol to form an ether, followed by demethylation. mdpi.com Similarly, the synthesis of [11C]mG2N001 involved the O-[11C]methylation of a phenol precursor. acs.org The versatility of this compound and its analogs as intermediates is further highlighted by their use in creating a variety of other compounds, including those with potential applications in agrochemicals and specialty chemicals.

| Compound | Therapeutic Area/Application | Reference |

|---|---|---|

| [11C]mG2N001 | PET Imaging Ligand for mGluR2 | acs.org |

| [18F]JNJ-46356479 | PET Imaging Ligand for mGluR2 | nih.gov |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Anti-inflammatory Agent | rsc.org |

| Polycyclic pyrazolinone derivative | Herbicide | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Drug Design and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. acs.org

In the context of metabotropic glutamate receptor 2 (mGluR2) modulators, SAR studies have guided the design of potent negative allosteric modulators (NAMs). For example, the development of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13) as a PET imaging ligand involved assessing its modulatory activity. biorxiv.org This compound was identified as a potent mGluR2 NAM with an IC50 value of 93.2 nM. biorxiv.org The lipophilicity, plasma stability, and liver microsome stability were also characterized to ensure favorable physicochemical properties for a PET ligand. biorxiv.org

SAR studies have also been applied to isoindolone-based positive allosteric modulators (PAMs) of mGluR2. acs.org A series of these derivatives were synthesized and evaluated, revealing that compounds with a specific substitution pattern exhibited high binding affinity to mGluR2 with Ki values in the low nanomolar range (0.71–2.68 nM). acs.org One compound, AZ12559322, demonstrated excellent selectivity over other mGluR subtypes. acs.org

Furthermore, in the development of anti-inflammatory agents, SAR studies of methoxyphenolic compounds, including derivatives of this compound, have been conducted. The anti-inflammatory activity of various derivatives was tested, and IC50 values were determined for their ability to inhibit inflammatory mediators. d-nb.info Diapocynin, a dimer of an apocynin-like structure, showed a significantly lower IC50 (20.3 μM) compared to apocynin (146.6 μM), highlighting the impact of structural modifications on activity. d-nb.info The study also revealed that the anti-inflammatory activity did not always correlate with the inhibition of reactive oxygen species (ROS) production or NF-κB activation, suggesting multiple mechanisms of action. d-nb.info

The position of the fluorine atom is also a key consideration in SAR studies. For instance, in the development of herbicides, the position of the fluorine substitution on the phenyl ring of 2-(2-fluoro-5-methoxyphenyl)acetic acid derivatives was found to be a critical factor governing their herbicidal activity.

| Compound | IC50 (µM) for CCL2 Production Inhibition | Reference |

|---|---|---|

| Diapocynin | 20.3 | d-nb.info |

| Resveratrol | 42.7 | d-nb.info |

| 2-methoxyhydroquinone | 64.3 | d-nb.info |

| Apocynin | 146.6 | d-nb.info |

| 4-amino-2-methoxyphenol | 410 | d-nb.info |

Mechanisms of Biological Activity Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of key enzymes involved in inflammatory processes, such as NADPH oxidase and myeloperoxidase (MPO). researchgate.netnih.gov

NADPH Oxidase Inhibition:

Apocynin, a naturally occurring methoxyphenolic compound, is a well-known inhibitor of the NADPH oxidase complex. d-nb.info Its mechanism is thought to involve the inhibition of the translocation of the p47phox subunit to the cell membrane, which is necessary for the assembly and activation of the enzyme. d-nb.inforesearchgate.net A fluorinated analog, 4-fluoro-2-methoxyphenol (F-apocynin), has been shown to be a more potent inhibitor of NADPH oxidase activity than apocynin itself. researchgate.net This enhanced potency is attributed to its increased lipophilicity, which may facilitate its passage through the cell membrane. researchgate.net Docking studies have been used to model the interaction between apocynin analogues and NADPH oxidase to understand the structural basis for their inhibitory activity. mdpi.com

Myeloperoxidase (MPO) Inhibition:

MPO is an enzyme found in neutrophils that produces hypochlorous acid (HOCl), a highly reactive oxidant involved in inflammation. researchgate.netulb.ac.be Derivatives of this compound have been explored as MPO inhibitors. For example, 4-fluoro-2-methoxyphenol has been shown to inhibit MPO chlorinating activity. researchgate.net The mechanism of MPO inhibition by some compounds involves acting as a substrate for the enzyme, thereby preventing the oxidation of other molecules. researchgate.net Other inhibitors can act reversibly or irreversibly. researchgate.net For instance, 5-fluoroindole derivatives have been identified as myeloperoxidase inhibitors. umons.ac.be

The inhibition of both NADPH oxidase and MPO by these compounds highlights their potential as anti-inflammatory agents by targeting the production of reactive oxygen species. nih.gov

Derivatives of this compound have been a focus of research for their interactions with G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptor 2 (mGluR2). nih.govvwr.com These receptors are implicated in a variety of psychiatric and neurological disorders. nih.gov

Compounds containing the 2-fluoro-5-methoxyphenyl moiety have been developed as both negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) of mGluR2. biorxiv.orgacs.org Allosteric modulators bind to a site on the receptor that is different from the endogenous ligand binding site, and they can either enhance (PAM) or inhibit (NAM) the receptor's response to the endogenous ligand. nih.gov

For example, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide was identified as a potent mGluR2 NAM with an IC50 of 93.2 nM. biorxiv.org In contrast, a series of isoindolone derivatives were synthesized and evaluated as mGluR2 PAMs, with some showing high binding affinity (Ki = 1.37 nM) and excellent selectivity. acs.org

The development of radiolabeled versions of these mGluR2 modulators, such as [18F]JNJ-46356479 and [11C]mG2N001, has been crucial for in vivo receptor interaction studies using PET imaging. nih.govacs.org These studies have demonstrated that these ligands can cross the blood-brain barrier and selectively bind to mGluR2 in the brain. nih.gov

The identification and validation of molecular targets are critical steps in drug discovery. For derivatives of this compound, several molecular targets have been identified and are being investigated for their therapeutic potential.

The primary molecular targets that have been extensively studied are the enzymes NADPH oxidase and myeloperoxidase, and the mGluR2 receptor, as discussed in the previous sections. nih.govresearchgate.net The validation of these targets is supported by in vitro enzyme inhibition assays, receptor binding studies, and in vivo imaging. biorxiv.orgresearchgate.net

For instance, the increased potency of 4-fluoro-2-methoxyphenol as an inhibitor of NADPH oxidase compared to apocynin helps to validate NADPH oxidase as a key target for the anti-inflammatory effects of this class of compounds. researchgate.net Similarly, the development of highly selective PET ligands for mGluR2 has allowed for the direct visualization and validation of this receptor as a target in the central nervous system. nih.govacs.org

Molecular docking studies have also been employed to predict and understand the interactions between these compounds and their molecular targets at an atomic level. mdpi.comnih.gov These computational approaches help to rationalize the observed biological activities and guide the design of new derivatives with improved affinity and selectivity.

Receptor Interaction Studies (e.g., G-protein coupled receptors, mGluR2)

Development of Novel Therapeutic Agents

The unique chemical properties of this compound and its derivatives have spurred the development of novel therapeutic agents for a range of diseases. jnu.ac.in

In the realm of neuropharmacology, the development of selective mGluR2 modulators holds promise for the treatment of neuropsychiatric disorders such as schizophrenia and anxiety. nih.govbiorxiv.org The creation of PET imaging agents like [11C]mG2N001 is a significant step towards understanding the role of mGluR2 in these conditions and could aid in the development of new drugs. acs.org

In the field of inflammation, derivatives of this compound are being pursued as anti-inflammatory drugs. rsc.org The dual inhibition of NADPH oxidase and myeloperoxidase by compounds like 4-fluoro-2-methoxyphenol suggests their potential in treating chronic inflammatory diseases where oxidative stress plays a major role. researchgate.netnih.gov The development of morpholinopyrimidine derivatives that inhibit nitric oxide production further expands the potential therapeutic applications of this chemical scaffold in inflammation. rsc.org

The journey from a key intermediate to a clinically approved drug is long and complex, involving extensive preclinical and clinical research. While many derivatives of this compound are still in the early stages of development, the promising results from in vitro and in vivo studies suggest that this chemical class will continue to be a valuable source of novel therapeutic agents.

Anti-inflammatory Agent Research

Derivatives incorporating structural elements related to this compound have been investigated for their potential to modulate inflammatory pathways. The strategic placement of fluoro and methoxy groups can influence a compound's interaction with key inflammatory targets.

Research into methoxyphenolic compounds has demonstrated their anti-inflammatory activity in human airway cells. d-nb.infonih.gov While not a direct derivative, the related compound 4-fluoro-2-methoxyphenol was studied alongside other methoxyphenols for its effects on inflammatory mediator production. d-nb.info In studies where human airway cells were stimulated with TNF-α, various methoxyphenolic compounds were shown to inhibit multiple inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8. d-nb.infonih.gov The mechanism of action for these compounds was suggested to be post-transcriptional, as they inhibited the binding of the RNA-binding protein HuR to mRNA. d-nb.infonih.gov

In a more targeted approach, a series of morpholinopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects in LPS-stimulated macrophage cells. researchgate.netrsc.org Among these, the compound 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), which contains a fluorophenyl and a methoxyphenol moiety, was identified as one of the most active compounds. researchgate.netrsc.org This derivative was shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. researchgate.netrsc.org Further investigation revealed that it significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. researchgate.netrsc.org Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2. researchgate.netrsc.org

| Compound/Derivative Class | Key Findings | Mechanism of Action | Source(s) |

|---|---|---|---|

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) | Inhibited nitric oxide (NO) production in LPS-stimulated macrophages. | Reduced mRNA and protein expression of iNOS and COX-2. researchgate.netrsc.org | researchgate.netrsc.org |

| Methoxyphenolic Compounds (general class) | Inhibited production of inflammatory mediators like CCL2, CCL5, IL-6, IL-8 in human airway cells. d-nb.infonih.gov | Inhibited binding of RNA-binding protein HuR to mRNA (post-transcriptional regulation). d-nb.infonih.gov | d-nb.infonih.gov |

Anticancer Activity Investigations

The unique electronic and structural features of the this compound scaffold have been exploited in the design of potential anticancer agents. The introduction of this moiety into larger molecular frameworks has led to the discovery of compounds with significant antiproliferative activity.

One area of research involves the synthesis of β-lactam analogues of the tubulin-targeting agent Combretastatin A-4 (CA-4). mdpi.com In a series of novel 3-fluoro and 3,3-difluoro substituted β-lactams, the compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one was synthesized and evaluated. mdpi.com This derivative, containing a fluoro-methoxyphenyl ring, exhibited potent activity in MCF-7 human breast cancer cells with an IC50 value of 0.095 µM and was also effective in MDA-MB-231 cells (IC50 0.620 µM). mdpi.com Mechanistic studies demonstrated that this compound inhibited tubulin polymerization and induced apoptosis in cancer cells. mdpi.com

In another study, new hybrid quinazoline compounds were synthesized and evaluated for their antiproliferative activities on breast (MCF7) and colon (HCT116) cancer cell lines. tjpr.org While the parent compound IXa with a benzylidene-acetohydrazide moiety was potent, substitution with a 2-fluoro benzylidene-acetohydrazide group was found to decrease the antiproliferative activity on both cell lines, with IC50 values of 159.8 µM and 47.59 µM, respectively. tjpr.org This highlights the sensitive structure-activity relationship where the position of the fluoro substituent is critical for biological activity.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 µM | Inhibition of tubulin polymerization, apoptosis induction. mdpi.com | mdpi.com |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast) | 0.620 µM | Inhibition of tubulin polymerization, apoptosis induction. mdpi.com | mdpi.com |

| Quinazoline derivative with 2-fluoro benzylidene-acetohydrazide | MCF7 (Breast) | 159.8 µM | Antiproliferative | tjpr.org |

| HCT116 (Colon) | 47.59 µM |

Research in Neurological Disorders and Central Nervous System Agents

The development of diagnostic tools for neurological disorders is a critical area of research. Positron Emission Tomography (PET) is an in vivo imaging technique that can visualize and quantify biological processes, and its effectiveness relies on the availability of highly specific radioligands.

In this context, a derivative of this compound has been successfully developed as a PET imaging ligand. biorxiv.org Specifically, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13) was synthesized and characterized as a potent negative allosteric modulator (NAM) for the metabotropic glutamate receptor 2 (mGluR2). biorxiv.org The mGluR2 receptor is a therapeutic target for several neuropsychiatric disorders. biorxiv.org The synthesis involved the O-[11C]methylation of the corresponding phenol precursor, demonstrating a practical application of the phenol group on the scaffold for radiolabeling. biorxiv.org This research provides a valuable tool for studying the role of mGluR2 function in the etiology of brain disorders using PET imaging. biorxiv.org

| Compound | Target | Application | Significance | Source(s) |

|---|---|---|---|---|

| 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13) | Metabotropic glutamate receptor 2 (mGluR2) | PET Imaging Ligand | A tool to study mGluR2 function in vivo for research into neuropsychiatric disorders. biorxiv.org | biorxiv.org |

Prodrug Strategies and Metabolite Characterization

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body through enzymatic or chemical reactions. ewadirect.com This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, instability, or to improve its absorption, distribution, metabolism, and excretion (ADMET) profile. ewadirect.comnih.gov

For a parent compound like this compound, which possesses a reactive hydroxyl group, several prodrug strategies could be envisioned. One common approach for phenolic compounds is the formation of phosphate esters. ewadirect.com These phosphate prodrugs can improve water solubility and are designed to be cleaved by enzymes like alkaline phosphatases in the body to release the active phenolic drug. ewadirect.com Another strategy involves creating iminodiacetate prodrugs of phenolic antimicrobials, which can enhance activity against both biofilm and planktonic bacteria. nih.gov

Metabolite characterization is also crucial in drug development. Understanding how a compound is metabolized in the body is key to predicting its efficacy and safety. For instance, in the study of spiroindoline antimalarial agents, a putative active N-demethylated metabolite was identified which showed equipotency to the parent compound and had improved aqueous solubility and microsomal stability. acs.org This indicates that if N-demethylation were a primary metabolic pathway, it would not compromise the drug's efficacy. acs.org For derivatives of this compound, key metabolic pathways would likely involve O-demethylation of the methoxy group or conjugation (e.g., glucuronidation or sulfation) at the phenolic hydroxyl group. Characterizing these metabolites would be an essential step in the preclinical development of any therapeutic candidate derived from this scaffold.

Toxicological and Ecotoxicological Investigations of 2-fluoro-5-methoxyphenol and Its Analogs

Mechanisms of Cellular Toxicity

The ways in which 2-Fluoro-5-methoxyphenol and its analogs exert toxicity at the cellular level are multifaceted, primarily involving oxidative stress and damage to genetic material.

Phenolic compounds, including this compound, can participate in redox cycling, a process that can lead to the formation of reactive oxygen species (ROS). diva-portal.orgacs.org ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals, can disrupt the normal redox balance within a cell, leading to a state of oxidative stress. nih.govnih.gov This imbalance can cause damage to essential cellular components like lipids, proteins, and DNA. acs.orgnih.gov

The methoxy group and the fluorine atom on the phenol ring of this compound influence its electronic properties and, consequently, its reactivity and potential to generate radicals. jst.go.jpnih.gov For instance, methoxyphenolic compounds can be acted upon by enzymes like peroxidases to form reactive radicals. researchgate.netd-nb.info The formation of quinone-type structures is a common pathway for the metabolic activation of phenolic compounds, which are electrophilic and can react with cellular nucleophiles. acs.org These reactions can deplete cellular antioxidants, such as glutathione, further exacerbating oxidative stress. acs.orgnih.gov

Research on related methoxyphenolic compounds has shown their involvement in oxidative processes. For example, 4-methoxyphenol has been used as a co-substrate in enzymatic reactions to generate radicals for the degradation of pollutants. acs.orgresearchgate.net This highlights the potential of such compounds to participate in radical-mediated reactions within a biological system. The generation of these reactive species is a key initiating event in cellular toxicity. nih.gov

A significant consequence of cellular exposure to compounds like this compound and its analogs is the potential for DNA damage. This can occur through two primary mechanisms: indirect damage from oxidative stress and direct adduction to DNA.

Oxidative stress, as described above, can lead to the oxidation of DNA bases, resulting in lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), which is a well-known biomarker for oxidative DNA damage. nih.gov If not repaired, these lesions can lead to mutations during DNA replication.

Direct damage involves the covalent binding of the compound or its reactive metabolites to DNA, forming DNA adducts. nih.govnih.gov The formation of such adducts can distort the DNA helix, interfering with replication and transcription, and can be a critical step in the initiation of carcinogenesis. nih.govresearchgate.net For many aromatic compounds, metabolic activation by enzymes like cytochrome P450s is a prerequisite for the formation of reactive intermediates that can bind to DNA. acs.orgmarquette.edu These reactive intermediates are often electrophilic and target nucleophilic sites on DNA bases, such as the N7 and O6 positions of guanine and the N3 and N7 positions of adenine. researchgate.net

The specific DNA adducts formed depend on the structure of the chemical and the metabolic pathways involved. Comprehensive analysis using techniques like DNA adductome analysis can help identify the characteristic DNA adducts associated with exposure to a particular chemical. nih.gov

Oxidative Stress Pathways and Radical Reactions

Mutagenicity and Carcinogenicity Assessments and Prediction

Assessing the mutagenic (the ability to cause mutations in DNA) and carcinogenic (the ability to cause cancer) potential of chemicals is a critical component of toxicological evaluation. For this compound and its analogs, these assessments often rely on a combination of experimental assays and computational prediction models.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the toxicity of chemicals based on their structure. europa.eueuropa.eu These models use algorithms trained on large datasets of chemicals with known toxicological properties to identify structural alerts—specific molecular features or fragments that are associated with a particular toxicological endpoint like mutagenicity or carcinogenicity. ljmu.ac.ukepa.gov For phenolic compounds, factors like hydrophobicity and electronic properties are key determinants of their biological activity. jst.go.jp

Experimental mutagenicity is often assessed using bacterial reverse mutation assays, like the Ames test, which screens for a chemical's ability to induce mutations in bacteria. marquette.edu In vitro genotoxicity assays in mammalian cells are also used to detect DNA damage. marquette.edu

Carcinogenicity is typically evaluated through long-term animal bioassays. However, due to the time and cost of these studies, predictive models and a weight-of-evidence approach, integrating data from various sources, are increasingly important. europa.eueuropa.euljmu.ac.uk The relationship between mutagenicity and genotoxic carcinogenicity is well-established, with many mutagens also being carcinogens. marquette.edu

Table 1: Predictive Toxicology Models for Hazard Assessment

| Model Type | Endpoint Predicted | Basis of Prediction |

|---|---|---|

| QSAR | Mutagenicity, Carcinogenicity, etc. europa.eu | Chemical structure and physicochemical properties. jst.go.jpeuropa.eu |

| Toxtree | Mutagenicity, Carcinogenicity. europa.eueuropa.eu | Decision tree approach based on structural alerts. ljmu.ac.uk |

| EPI Suite™ | Physicochemical properties, environmental fate. europa.eu | Estimation programs for various environmental parameters. |

| DEREK | Toxicity endpoints. europa.eu | Knowledge-based system identifying toxicophores. europa.eu |

Environmental Fate and Persistence Studies